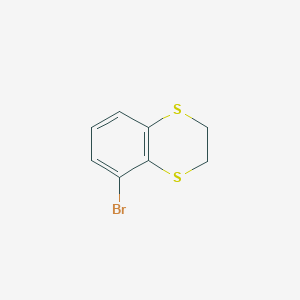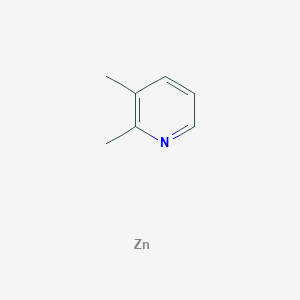
2,3-Dimethylpyridine;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylpyridine, also known as 2,3-lutidine, is a chemical compound with the molecular formula C7H9N. It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the second and third positions of the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Another method includes the reaction of acetone with ammonia and formaldehyde, followed by cyclization to form the pyridine ring .
Industrial Production Methods: Industrial production of 2,3-dimethylpyridine typically involves the catalytic dehydrogenation of 2,3-dimethylpiperidine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst, such as platinum or palladium, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of 2,3-dimethylpyridine can yield 2,3-dimethylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: 2,3-Dimethylpyridine N-oxide.
Reduction: 2,3-Dimethylpiperidine.
Substitution: Halogenated derivatives such as 2,3-dimethyl-5-chloropyridine.
Applications De Recherche Scientifique
2,3-Dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
- 3,5-Dimethylpyridine
Comparison: While all these compounds share the basic pyridine structure with two methyl groups, their chemical properties and reactivity can vary significantly due to the different positions of the methyl groups. For example, 2,3-dimethylpyridine is more reactive in electrophilic substitution reactions compared to its isomers due to the electron-donating effects of the methyl groups at the 2 and 3 positions .
Propriétés
Numéro CAS |
88029-19-0 |
|---|---|
Formule moléculaire |
C7H9NZn |
Poids moléculaire |
172.5 g/mol |
Nom IUPAC |
2,3-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H9N.Zn/c1-6-4-3-5-8-7(6)2;/h3-5H,1-2H3; |
Clé InChI |
SXKAINJIMOKDES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


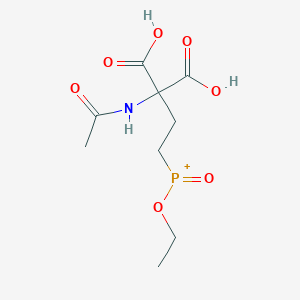
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
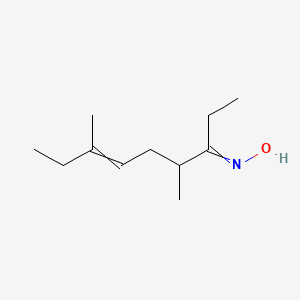
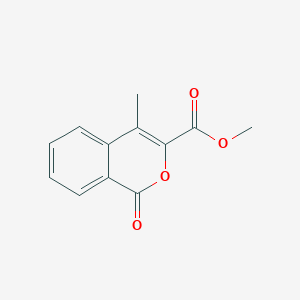
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
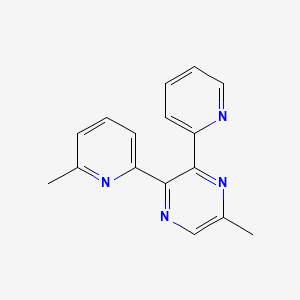
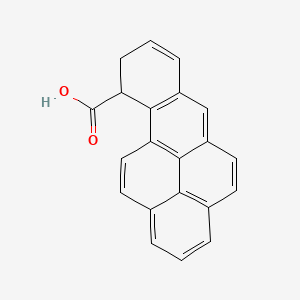
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)

